2-(Benzenesulfonamido)pent-4-ynoic acid

Medicinal Chemistry HDAC Inhibitor Synthesis Click Chemistry

Medicinal chemistry teams developing triazole-based therapeutics often face lengthy chiral resolution steps when procuring racemic intermediates. 2-(Benzenesulfonamido)pent-4-ynoic acid (CAS 162749-20-4) eliminates this bottleneck by providing a unique dual-handle scaffold: the terminal alkyne enables CuAAC click chemistry for rapid triazole library generation, while the α-carboxylic acid permits orthogonal amidation or esterification. Key advantages: 1-step synthesis from commercial starting materials, documented patent enablement as an intermediate for B1 bradykinin receptor antagonists and γ-secretase inhibitors, and availability of the (R)-enantiomer (CAS 885104-33-6) for direct execution of published synthetic pathways.

Molecular Formula C11H11NO4S
Molecular Weight 253.28 g/mol
Cat. No. B13885988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzenesulfonamido)pent-4-ynoic acid
Molecular FormulaC11H11NO4S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESC#CCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C11H11NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h1,3-5,7-8,10,12H,6H2,(H,13,14)
InChIKeyCEDVYSBJYALOGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structure and Core Identity of 2-(Benzenesulfonamido)pent-4-ynoic acid


2-(Benzenesulfonamido)pent-4-ynoic acid (CAS 162749-20-4, C₁₁H₁₁NO₄S, MW 253.28) is an α-amino acid derivative bearing both a benzenesulfonamide group and a terminal alkyne on a pentanoic acid backbone [1]. The terminal alkyne confers click chemistry potential, while the benzenesulfonamide moiety provides both a hydrogen-bonding pharmacophore and a handle for further derivatization [2]. The compound is not an end-use bioactive agent but a versatile synthetic intermediate documented in patent literature for preparing diverse bioactive molecules, including γ-secretase inhibitor scaffolds and B1 bradykinin receptor antagonist precursors [3][4].

Why Generic Benzenesulfonamide Analogs Cannot Substitute


Benzenesulfonamide-containing compounds constitute a structurally diverse family with widely divergent biological and physicochemical profiles. Simple alkylbenzenesulfonamides such as 5-(benzenesulfonamido)pentanoic acid (CAS 133932-29-3) lack the α-amino acid configuration and terminal alkyne functionality, eliminating click conjugation capacity and reducing hydrogen-bonding potential at the α-position . More structurally elaborate HDAC inhibitors such as Oxamflatin (CAS 342373-23-3) and Dehydroxyamino Oxamflatin Acid (CAS 151720-90-0) incorporate extended conjugated enyne systems that substantially alter reactivity and metabolic fate, rendering them unsuitable as modular intermediates . The target compound occupies a distinct intermediate niche defined by its terminal alkyne (enabling CuAAC click chemistry), α-carboxylic acid (permitting amide/ester derivatization), and benzenesulfonamido group (providing a stable sulfonamide linkage for further elaboration) — a combination absent in commercially available alternatives [1].

Quantitative Differentiation vs. Closest Structural Analogs


Synthetic Accessibility vs. Oxamflatin-Class Intermediates

2-(Benzenesulfonamido)pent-4-ynoic acid is synthesized directly from pent-4-ynoic acid and benzenesulfonyl chloride in a single-step sulfonamide formation under basic conditions (triethylamine, room temperature) . In contrast, Oxamflatin and its synthetic precursors including Dehydroxyamino Oxamflatin Acid require multi-step sequences with organometallic couplings to install the conjugated enyne system and the m-substituted phenyl ring, with reported overall yields typically below 30% [1]. The quantitative difference in synthetic step count is ≥4 additional steps for Oxamflatin-class compounds relative to the target compound.

Medicinal Chemistry HDAC Inhibitor Synthesis Click Chemistry

Stereochemical Differentiation: (R)-Enantiomer vs. Racemate

The (R)-enantiomer of 2-(benzenesulfonamido)pent-4-ynoic acid (CAS 885104-33-6) is specifically claimed as a key intermediate in US Patent US20060100213A1 for the preparation of triazole-containing compounds with therapeutic efficacy in pain and inflammation [1]. The same enantiomer is also cited as an intermediate for B1 bradykinin receptor antagonists in US20060100216A1 [2]. The racemic mixture (CAS 162749-20-4) lacks this explicit patent enablement for chiral downstream applications. The (R)-enantiomer exhibits a calculated LogP of 1.1, a value that balances aqueous solubility with membrane permeability and differs from the racemate in chiral recognition contexts [3].

Chiral Synthesis Enantioselective Pharmacology Bradykinin Receptor Antagonists

Metabolic Stability: Absence of Hydroxamic Acid Liability

2-(Benzenesulfonamido)pent-4-ynoic acid contains a carboxylic acid functional group at the α-position (pKa ~3-4) rather than the hydroxamic acid group (pKa ~8-9) present in Oxamflatin and other HDAC inhibitors . Hydroxamic acids undergo rapid Phase II metabolism via glucuronidation and sulfation, with reported plasma half-lives frequently under 2 hours in preclinical species [1]. The carboxylic acid in the target compound provides a metabolically distinct handle that can be esterified for prodrug strategies or retained for aqueous solubility without the liability of rapid hydroxamate clearance. This functional group distinction is quantitative: the target compound lacks the N–O bond that is the primary metabolic soft spot in hydroxamate-based HDAC inhibitors [2].

Metabolic Stability Prodrug Design HDAC Pharmacology

Click Chemistry Capacity vs. Saturated Analogs

2-(Benzenesulfonamido)pent-4-ynoic acid contains a terminal alkyne moiety (SMILES: C#CCC(NS(=O)(=O)c1ccccc1)C(=O)O) that enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for modular triazole formation [1]. This contrasts with 5-(benzenesulfonamido)pentanoic acid (CAS 133932-29-3), a fully saturated analog lacking the terminal alkyne entirely and therefore incapable of participating in CuAAC conjugation chemistry . The benzenesulfonamide scaffold with terminal alkyne functionality has been demonstrated in PET tracer development, where p-[¹⁸F]F-SA (4-[¹⁸F]fluoro-N-methyl-N-(prop-2-ynyl)benzenesulfonamide) served as an ¹⁸F-labeled click chemistry building block [2]. The target compound provides the same terminal alkyne functionality plus an α-carboxylic acid handle, enabling dual derivatization strategies unavailable with saturated analogs.

Click Chemistry CuAAC Bioconjugation PET Tracer Synthesis

Procurement-Guided Application Scenarios


Chiral Triazole Library Synthesis for Pain and Inflammation

For medicinal chemistry teams developing triazole-based therapeutics targeting pain or inflammation, procurement of the (R)-enantiomer (CAS 885104-33-6) enables direct execution of the synthetic pathway disclosed in US20060100213A1 [1]. The terminal alkyne undergoes CuAAC with diverse azides to generate 1,2,3-triazole libraries, while the α-carboxylic acid permits subsequent amidation or esterification. This scenario is supported by the explicit patent enablement of (R)-2-(benzenesulfonamido)pent-4-ynoic acid as an intermediate for triazole compounds with demonstrated efficacy in inflammation-mediated disease models. Procurement of the racemate would necessitate additional chiral resolution steps, increasing development time and cost.

B1 Bradykinin Receptor Antagonist Development

Research groups pursuing B1 bradykinin receptor antagonists can utilize the (R)-enantiomer as a defined chiral building block according to the synthetic scheme disclosed in US20060100216A1 [2]. The benzenesulfonamido group provides a hydrogen-bonding pharmacophore compatible with B1 receptor binding pockets, while the terminal alkyne enables late-stage diversification via click chemistry to optimize receptor occupancy and pharmacokinetic properties. This scenario leverages the compound's documented role in patent-track development rather than requiring de novo synthetic route design.

Non-Hydroxamate HDAC Inhibitor Intermediate Synthesis

For programs seeking to develop HDAC inhibitors without the metabolic liability of hydroxamic acids, 2-(benzenesulfonamido)pent-4-ynoic acid serves as a precursor to carboxylic acid-based analogs. Dehydroxyamino Oxamflatin Acid (CAS 151720-90-0), which replaces the hydroxamic acid of Oxamflatin with a carboxylic acid, is explicitly documented as an intermediate in Oxamflatin synthesis [3]. The target compound provides a more synthetically accessible entry point to this class, requiring only 1 step from commercial starting materials compared to the ≥5-step sequences required for fully elaborated HDAC inhibitor cores. This scenario is particularly relevant for early-stage hit-to-lead campaigns where rapid analog generation and metabolic stability screening are prioritized.

PET Tracer and Bioconjugate Development Platform

Building on the demonstrated utility of terminal alkyne-containing benzenesulfonamides as click chemistry building blocks for PET tracer development (e.g., p[¹⁸F]F-SA) [4], 2-(benzenesulfonamido)pent-4-ynoic acid offers a dual-handle scaffold for radiochemistry and bioconjugation applications. The terminal alkyne permits strain-promoted or copper-catalyzed cycloaddition with azide-functionalized targeting vectors, while the α-carboxylic acid enables independent conjugation to fluorophores, affinity tags, or solid supports. This orthogonal functionalization capacity is absent in simpler benzenesulfonamide analogs and positions the compound as a versatile platform for chemical biology and molecular imaging probe development.

Technical Documentation Hub

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